![molecular formula C8H6Br2 B7828840 (E)-1-Bromo-4-(2-bromovinyl)benzene CAS No. 115665-77-5](/img/structure/B7828840.png)
(E)-1-Bromo-4-(2-bromovinyl)benzene
Overview
Description
“(E)-1-Bromo-4-(2-bromovinyl)benzene” is an organic compound with the molecular formula C8H7Br . It is a derivative of benzene, which is a monocyclic aromatic hydrocarbon .
Synthesis Analysis
The synthesis of “(E)-1-Bromo-4-(2-bromovinyl)benzene” involves several steps. One method involves the use of tris(dibenzylideneacetone)dipalladium(0), diisopropylaminoborane, triethylamine, and triphenylphosphine in tetrahydrofuran at 65℃ .Molecular Structure Analysis
The molecular structure of “(E)-1-Bromo-4-(2-bromovinyl)benzene” consists of a benzene ring with a bromovinyl group attached . The presence of the bromovinyl group can have significant effects on the properties and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving “(E)-1-Bromo-4-(2-bromovinyl)benzene” can be complex due to the presence of the bromovinyl group. This group can participate in various types of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
“(E)-1-Bromo-4-(2-bromovinyl)benzene” is a compound with a molecular weight of 183.05 . Further physical and chemical properties such as boiling point, density, and solubility would require more specific experimental data .Scientific Research Applications
Synthesis and Fluorescence Properties
1-Bromo-4-(2,2-diphenylvinyl)benzene was synthesized using Wittig-Horner reaction and showed intriguing photoluminescence properties, both in solution and solid state. The study noted its potential for applications in materials science due to its unique fluorescence characteristics (Liang Zuo-qi, 2015).
Structural and Stereochemical Analysis
2-Bromo-4-[2-bromo-(E)-propylidene]-6-methoxy-2,5-cyclohexadien-1-one, a related compound, was examined for its structural and stereochemical properties, providing insights relevant to the field of crystallography and material sciences (Shiming Li et al., 1995).
Molecular Electronics
Aryl bromides, including 4-bromophenyl tert-butyl sulfide and 1-bromo-4-(methoxymethyl)benzene, have been identified as valuable building blocks for creating molecular wires, indicating potential applications in molecular electronics (N. Stuhr-Hansen et al., 2005).
Synthesis of Graphene Nanoribbons
1-Bromo-4-(3,7-dimethyloctyl)benzene, related to the target compound, is a precursor for synthesizing graphene nanoribbons. Its synthesis and characterization, supported by density functional theory (DFT) calculations, highlight its role in advancing nanotechnology (S. Patil et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-bromo-4-[(E)-2-bromoethenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASXNYRCBGBZJK-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284104 | |
Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-Bromo-4-(2-bromovinyl)benzene | |
CAS RN |
115665-77-5 | |
Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115665-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-[(1E)-2-bromoethenyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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